molecular formula C26H23N5O3S B2690711 2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894249-79-7

2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2690711
CAS No.: 894249-79-7
M. Wt: 485.56
InChI Key: HOGDZQLPRUMCSX-UHFFFAOYSA-N
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Description

2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-ethylphenylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiadiazole derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of sustainable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazoloquinazoline derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of 2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(2-ethylanilino)-N-[(3-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-3-17-8-4-5-10-21(17)28-25-30-31-24(33)20-12-11-18(14-22(20)29-26(31)35-25)23(32)27-15-16-7-6-9-19(13-16)34-2/h4-14H,3,15H2,1-2H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGDZQLPRUMCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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